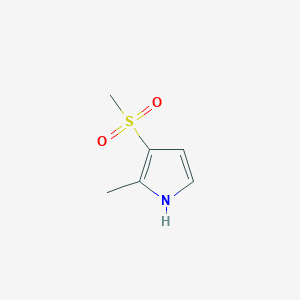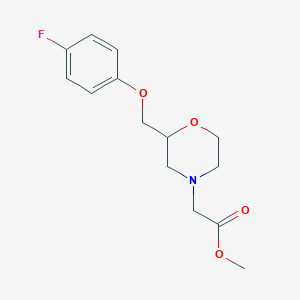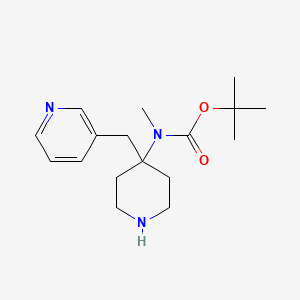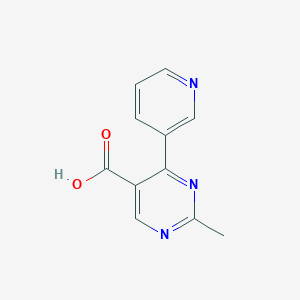
2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 3-cyanopyridine with 2-methyl-4,6-dichloropyrimidine under basic conditions, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Pyridine N-oxide and pyrimidine N-oxide.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
- 2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
- 2-Methyl-4-(quinolin-3-yl)pyrimidine-5-carboxylic acid
Uniqueness
2-Methyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring nitrogen atom can affect the compound’s ability to interact with biological targets and its overall stability .
Propiedades
Fórmula molecular |
C11H9N3O2 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
2-methyl-4-pyridin-3-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-13-6-9(11(15)16)10(14-7)8-3-2-4-12-5-8/h2-6H,1H3,(H,15,16) |
Clave InChI |
AIGDPBFLQZPILA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)C2=CN=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



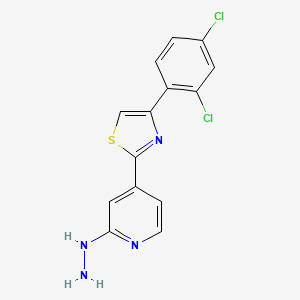

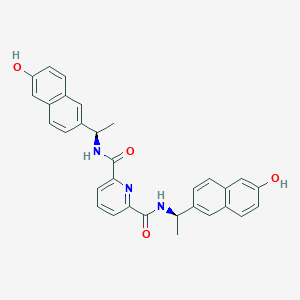
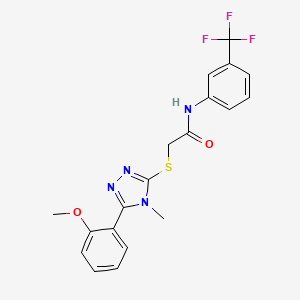
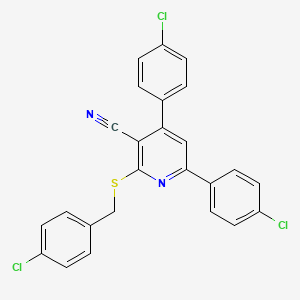
![4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)


